Methallylnickel chloride dimer

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methallylnickel chloride dimer is an organometallic compound with the empirical formula ( \text{C}8\text{H}{14}\text{Cl}_2\text{Ni}_2 ). It is a nickel complex that features methallyl ligands and chloride ions. This compound is known for its air sensitivity and is often used in various catalytic processes due to its unique properties.

準備方法

Synthetic Routes and Reaction Conditions: Methallylnickel chloride dimer can be synthesized by reacting nickel chloride with methallyl magnesium chloride in an inert atmosphere. The reaction typically takes place in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of nickel salts and methallyl reagents under controlled conditions to ensure purity and yield .

化学反応の分析

Types of Reactions: Methallylnickel chloride dimer undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.

Reduction: It can be reduced to form nickel(0) species.

Substitution: Ligands in the complex can be substituted with other ligands, such as phosphines or carbenes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen or peroxides.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Ligand exchange reactions often involve phosphines or N-heterocyclic carbenes under inert conditions.

Major Products:

Oxidation: Nickel(II) or nickel(III) complexes.

Reduction: Nickel(0) complexes.

Substitution: New nickel complexes with different ligands.

科学的研究の応用

Methallylnickel chloride dimer is utilized in various scientific research applications, including:

Biology: While its direct applications in biology are limited, its derivatives are studied for potential biological activities.

Medicine: Research is ongoing to explore its potential in medicinal chemistry, particularly in the development of metal-based drugs.

作用機序

The mechanism of action of methallylnickel chloride dimer involves the coordination of methallyl ligands to the nickel center, which facilitates various catalytic processes. The compound can undergo oxidative addition, reductive elimination, and transmetalation reactions, making it a versatile catalyst in organic synthesis .

類似化合物との比較

Nickel(II) chloride: A simpler nickel complex used in similar catalytic applications.

Bis(1,5-cyclooctadiene)nickel(0): Another nickel complex used in catalysis but with different ligand properties.

Nickel(II) acetylacetonate: A nickel complex with acetylacetonate ligands used in various chemical reactions.

Uniqueness: Methallylnickel chloride dimer is unique due to its methallyl ligands, which provide distinct reactivity and stability compared to other nickel complexes. Its ability to participate in a wide range of catalytic processes makes it a valuable compound in both research and industrial applications .

生物活性

Methallylnickel chloride dimer (MNC) is a nickel complex that has garnered attention for its potential applications in catalysis and organic synthesis. This article delves into the biological activity of MNC, exploring its synthesis, catalytic properties, and implications in various chemical reactions.

1. Synthesis and Structural Characteristics

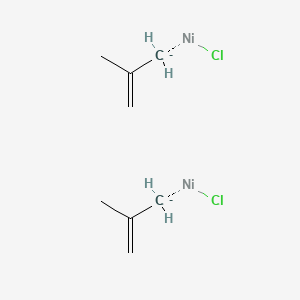

This compound can be synthesized using different methods, often involving the reaction of nickel salts with methallyl halides. The complex typically features a dimeric structure where two nickel centers are coordinated by chloride ions and methallyl ligands.

Structural Formula

The general structure of this compound can be represented as follows:

This structure is characterized by square-planar coordination around each nickel atom, which is typical for Ni(II) complexes.

2. Catalytic Activity

MNC exhibits significant catalytic activity in various organic transformations, particularly in cross-coupling reactions and olefin polymerization.

2.1 Cross-Coupling Reactions

MNC has been shown to facilitate C–N coupling reactions effectively. For instance, when combined with specific ligands in a THF solvent, MNC can yield high product conversions. A notable study reported an 98% yield in a C–N coupling reaction using MNC as a precatalyst, demonstrating its efficiency in forming carbon-nitrogen bonds under optimized conditions .

Table 1: Summary of C–N Coupling Yields Using this compound

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| C–N Coupling | 98 | THF, with ligand L3 |

| C–N Coupling | 96 | Ni(cod)₂ with phosphine ligands |

| C–C Coupling | 80 | Various substrates |

2.2 Olefin Polymerization

MNC is also utilized in olefin oligomerization processes. Studies indicate that it can produce linear and branched olefins effectively when activated with aluminum alkyls like AlEt₂Cl. The catalytic activity is influenced by the nature of the substituents on the nickel complex, with variations leading to different product distributions .

Table 2: Olefin Polymerization Activity of this compound

| Catalyst | Activity (g/mol·h) | Product Distribution |

|---|---|---|

| MNC + AlEt₂Cl | 106 | Mainly butenes and hexenes |

| MNC + AlEt₃ | 105 | High molecular weight oligomers |

3. Mechanistic Insights

The mechanism of action for this compound involves several key steps:

- Activation : The complex undergoes activation through ligand exchange or transmetalation processes.

- Coordination : The substrate coordinates to the nickel center, allowing for subsequent reactions.

- Reductive Elimination : This step leads to the formation of the desired product while regenerating the active nickel species.

Research indicates that the presence of methallyl ligands aids in stabilizing the nickel center and enhancing reactivity by preventing strong coordinating anions from inhibiting catalyst activity .

Case Study 1: C–N Coupling Efficiency

In a recent study, researchers demonstrated that using MNC in conjunction with various bidentate ligands significantly improved yields in C–N coupling reactions compared to traditional catalysts. The study highlighted that MNC's unique coordination environment allows for efficient substrate binding and transformation .

Case Study 2: Olefin Oligomerization

Another investigation focused on MNC's role in producing linear alpha-olefins for industrial applications. The results showed that adjusting the reaction conditions could lead to selective production of desired olefins, showcasing MNC’s versatility as a catalyst in polymer chemistry .

特性

IUPAC Name |

chloronickel;2-methanidylprop-1-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H7.2ClH.2Ni/c2*1-4(2)3;;;;/h2*1-2H2,3H3;2*1H;;/q2*-1;;;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAFZHGSCUNHUFV-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)[CH2-].CC(=C)[CH2-].Cl[Ni].Cl[Ni] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2Ni2-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601047762 |

Source

|

| Record name | Methallylnickel chloride dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601047762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12145-60-7 |

Source

|

| Record name | Methallylnickel chloride dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601047762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the role of Methallylnickel chloride dimer in the synthesis of N-Arylcyano-β-diketiminate Methallyl Nickel Complexes?

A1: this compound serves as the source of the methallyl nickel moiety in the synthesis of the N-Arylcyano-β-diketiminate Methallyl Nickel Complexes []. The reaction involves the deprotonated N-Arylcyano-β-diketiminate ligands reacting with the dimer, replacing the chloride ligands and forming the desired complexes []. Reference:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。